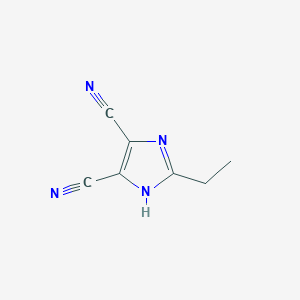

2-ethyl-1H-imidazole-4,5-dicarbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >21.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethyl-1H-imidazole-4,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-7-10-5(3-8)6(4-9)11-7/h2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGUQPNUGTYMCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40413973 | |

| Record name | 2-ethyl-1H-imidazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40413973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>21.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818741 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

57610-38-5 | |

| Record name | 2-ethyl-1H-imidazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40413973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-ethyl-1H-imidazole-4,5-dicarbonitrile: Properties, Synthesis, and Applications

Introduction

2-ethyl-1H-imidazole-4,5-dicarbonitrile is a heterocyclic compound featuring a central imidazole ring substituted with an ethyl group at the 2-position and two nitrile groups at the 4 and 5-positions. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to its versatile chemical nature. The imidazole core is a well-known scaffold in numerous biologically active molecules, while the nitrile functionalities offer a gateway for diverse chemical transformations, making it a valuable building block for the synthesis of more complex structures.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, tailored for professionals in drug development and chemical research.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively reported in peer-reviewed literature, its properties can be reliably inferred from available data sheets and the known characteristics of related imidazole derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 57610-38-5 | [3] |

| Molecular Formula | C₇H₆N₄ | Calculated |

| Molecular Weight | 146.15 g/mol | Calculated |

| Melting Point | 172-175 °C | [4] |

| Boiling Point | 499.2 °C at 760 mmHg | [4] |

| Appearance | White to off-white crystalline powder | Inferred from related compounds[5] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol.[5] | Based on the properties of similar dicyanoimidazole compounds.[5] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a triplet-quartet system for the ethyl group, with the methylene protons shifted downfield due to the proximity of the electron-withdrawing imidazole ring. A broad singlet corresponding to the N-H proton of the imidazole ring would also be present.

-

¹³C NMR: The carbon NMR spectrum would feature distinct signals for the ethyl group carbons, the two nitrile carbons, and the three carbons of the imidazole ring. The chemical shifts for the imidazole ring carbons are typically in the range of 124-138 ppm.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp, strong absorption band around 2230-2240 cm⁻¹ indicative of the C≡N stretching of the nitrile groups. A broad absorption in the region of 3100-3400 cm⁻¹ would correspond to the N-H stretching of the imidazole ring. The C=N and C=C stretching vibrations of the imidazole ring are expected in the 1400-1600 cm⁻¹ region.[7]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethyl group and cleavage of the imidazole ring.

Synthesis of this compound

The most common and efficient method for the synthesis of imidazole-4,5-dicarbonitriles involves the condensation of diaminomaleonitrile (DAMN) with an appropriate orthoester.[8] For the synthesis of the 2-ethyl derivative, triethyl orthopropionate would be the reagent of choice.

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis from Diaminomaleonitrile

This protocol is a generalized procedure based on established methods for the synthesis of related imidazole-4,5-dicarbonitriles.[8]

Materials:

-

Diaminomaleonitrile (DAMN)

-

Triethyl orthopropionate

-

High-boiling point solvent (e.g., xylene or dioxane)

-

Ethanol

-

Activated charcoal

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile in the high-boiling point solvent.

-

Add a molar excess of triethyl orthopropionate to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product may precipitate out upon cooling. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol. Decolorization with activated charcoal may be necessary to obtain a pure, colorless product.

-

Dry the purified crystals under vacuum.

Causality of Experimental Choices:

-

Diaminomaleonitrile (DAMN): DAMN serves as a versatile and readily available precursor containing the requisite vicinal amino groups and nitrile functionalities for the formation of the imidazole-4,5-dicarbonitrile core.[5]

-

Triethyl Orthopropionate: This orthoester provides the two-carbon unit with the ethyl substituent that will become the C2 position of the imidazole ring. The reaction with the two amino groups of DAMN leads to the cyclization and formation of the imidazole heterocycle.

-

High-Boiling Point Solvent: A high temperature is necessary to drive the condensation and cyclization reaction, which involves the elimination of ethanol. Solvents like xylene or dioxane are suitable for achieving the required reflux temperatures.[5]

-

Recrystallization: This is a standard and effective method for purifying solid organic compounds, allowing for the removal of unreacted starting materials and byproducts.

Chemical Reactivity and Potential Transformations

The chemical reactivity of this compound is dictated by the functionalities present: the imidazole ring and the two nitrile groups.

Caption: Key reaction pathways for this compound.

Reactions of the Nitrile Groups

-

Hydrolysis: The nitrile groups can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-ethyl-1H-imidazole-4,5-dicarboxylic acid.[8] This dicarboxylic acid is a valuable intermediate for the synthesis of pharmaceuticals and other complex molecules.[9]

Reactions of the Imidazole Ring

-

N-Alkylation and N-Acylation: The imidazole ring possesses a nucleophilic nitrogen atom that can be readily alkylated or acylated. This allows for the introduction of various substituents at the N1 position, further diversifying the molecular structure for applications in drug design.[10]

-

Electrophilic Substitution: The imidazole ring is an electron-rich aromatic system and can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing nitrile groups may deactivate the ring to some extent.[10]

Potential Applications

The structural features of this compound make it a promising candidate for various applications, particularly in the field of medicinal chemistry.

-

Medicinal Chemistry: Imidazole-containing compounds exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[2][11] The dinitrile functionality can be transformed into other functional groups, such as carboxylic acids or amides, to modulate the compound's pharmacokinetic and pharmacodynamic properties. The related 2-butyl-1H-imidazole-4,5-dicarbonitrile has been investigated for its potential as an antimicrobial and anticancer agent.[12]

-

Materials Science: The nitrogen-rich structure of imidazole derivatives makes them excellent ligands for the formation of coordination complexes and metal-organic frameworks (MOFs).[1] These materials have potential applications in catalysis, gas storage, and separation technologies.

-

Organic Synthesis: As a versatile building block, this compound can be used to synthesize a variety of more complex heterocyclic systems. The dinitrile moiety is a precursor to other heterocyclic rings, and the imidazole core can be further functionalized.

Safety and Handling

While a comprehensive safety profile for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. The Safety Data Sheet indicates that it should be stored in a dry, cool, and well-ventilated place.[4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Avoid inhalation of dust and contact with skin and eyes.[4]

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in organic synthesis, particularly for the development of new therapeutic agents and advanced materials. Its synthesis from readily available starting materials and the versatile reactivity of its functional groups make it an attractive target for further research and development. This guide provides a foundational understanding of its properties and chemistry, intended to support and inspire future investigations into this promising molecule.

References

-

de Oliveira, C. S. A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(16), 4787. (URL: [Link])

-

Arslan, H., & Algul, O. (2008). Theoretical studies of molecular structure and vibrational spectra of 2-ethyl-1H-benzo d imidazole. ResearchGate. (URL: [Link])

-

1H-Imidazole-4,5-dicarbonitrile. LookChem. (URL: [Link])

-

Synthesis of an imidazolinium chloride via cyclisation of a diamine. The University of Nottingham. (URL: [Link])

-

Krim, O., et al. (2016). Synthesis, Characterization and Corrosion Protection Properties of Imidazole Derivatives on Mild Steel in 1.0 M HCl. ResearchGate. (URL: [Link])

-

H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. (URL: [Link])

-

Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). HMDB. (URL: [Link])

-

This compound. Clentran. (URL: [Link])

-

2-ethyl-1H-imidazole-4,5-dicarboxylic acid | C7H8N2O4 | CID 12224823. PubChem. (URL: [Link])

-

13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. (URL: [Link])

-

Chemical Properties of 1H-Imidazole, 2-ethyl- (CAS 1072-62-4). Cheméo. (URL: [Link])

-

1H-Imidazole, 2-ethyl-. NIST WebBook. (URL: [Link])

- US8273899B2 - Method for production of N-(2-amino-1,2-dicyanovinyl)imidates, method for production of N-(2-amino-1,2-dicyanovinyl)formamidine, and method for production of aminoimidazole derivatives.

-

Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. MDPI. (URL: [Link])

-

Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Asian Journal of Research in Chemistry. (URL: [Link])

-

Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. (URL: [Link])

-

Crystal structure of 2-azido-1H-imidazole-4,5-di-carbonitrile. PubMed. (URL: [Link])

-

1H-Imidazole, 2-ethyl-. NIST WebBook. (URL: [Link])

-

1H-Imidazole, 2-ethyl-. NIST WebBook. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|å æçå° [klamar-reagent.com]

- 4. echemi.com [echemi.com]

- 5. 1H-Imidazole-4,5-dicarbonitrile|lookchem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ajrconline.org [ajrconline.org]

- 9. 2-ethyl-1H-imidazole-4,5-dicarboxylic acid | C7H8N2O4 | CID 12224823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 11. mdpi.com [mdpi.com]

- 12. Crystal structure of 2-azido-1H-imidazole-4,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-ethyl-1H-imidazole-4,5-dicarbonitrile (CAS 57610-38-5)

This technical guide provides a comprehensive overview of 2-ethyl-1H-imidazole-4,5-dicarbonitrile, a key heterocyclic intermediate in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, chemical properties, and potential applications, grounded in established scientific principles.

Introduction and Significance

This compound is a substituted imidazole, a class of compounds of immense interest in the pharmaceutical industry. Imidazole derivatives are known to possess a wide range of biological activities, including antifungal, antibacterial, and antihypertensive properties. The dinitrile functionality at the 4 and 5 positions of the imidazole ring makes this molecule a versatile precursor for the synthesis of more complex heterocyclic systems, particularly through the conversion of the nitrile groups into carboxylic acids, amides, or other functional moieties. Its structural similarity to intermediates used in the synthesis of blockbuster drugs underscores its importance as a building block in drug discovery and development.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, purification, and use in subsequent synthetic transformations.

| Property | Value |

| CAS Number | 57610-38-5 |

| Molecular Formula | C₇H₆N₄ |

| Molecular Weight | 146.15 g/mol |

| Appearance | White to off-white crystalline powder (predicted) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in polar organic solvents such as DMSO and methanol (predicted) |

Synthesis of this compound

The primary and most direct route to this compound involves the condensation of diaminomaleonitrile (DAMN) with an appropriate orthoester, in this case, triethyl orthoacetate. This reaction is a variation of the well-established synthesis of imidazole-4,5-dicarbonitriles.

Reaction Mechanism

The formation of the imidazole ring proceeds through a multi-step mechanism. The reaction is initiated by the nucleophilic attack of one of the amino groups of diaminomaleonitrile on the electrophilic carbon of triethyl orthoacetate. This is followed by the elimination of ethanol to form an intermediate amidine. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second amino group, and subsequent elimination of another two molecules of ethanol leads to the aromatization of the imidazole ring.

Diagram 1: Proposed Reaction Mechanism

Representative Experimental Protocol

Materials:

-

Diaminomaleonitrile (DAMN)

-

Triethyl orthoacetate

-

High-boiling point solvent (e.g., xylene or anisole)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diaminomaleonitrile (1.0 eq) and the high-boiling point solvent.

-

Flush the system with an inert gas.

-

Add triethyl orthoacetate (1.1 - 1.5 eq) to the suspension.

-

Heat the reaction mixture to reflux (typically 130-140 °C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Characterization

Due to the lack of publicly available experimental spectroscopic data for this compound, this section provides predicted spectral characteristics based on its chemical structure and data from similar compounds.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a quartet and a triplet corresponding to the ethyl group protons, and a broad singlet for the N-H proton of the imidazole ring. The chemical shifts would be in the typical regions for these types of protons.

-

¹³C NMR: The carbon NMR spectrum would show signals for the two nitrile carbons, the carbons of the imidazole ring, and the two carbons of the ethyl group. The chemical shifts of the nitrile carbons would be in the downfield region characteristic of cyano groups.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a sharp, strong absorption band in the region of 2230-2260 cm⁻¹ characteristic of the C≡N stretching vibration of the nitrile groups. A broad absorption band in the region of 3100-3500 cm⁻¹ would correspond to the N-H stretching of the imidazole ring.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (146.15 g/mol ).

Chemical Reactivity and Applications

Hydrolysis to 2-ethyl-1H-imidazole-4,5-dicarboxylic acid

A key reaction of this compound is its hydrolysis to the corresponding dicarboxylic acid. This transformation is typically achieved by heating the dinitrile in the presence of a strong acid, such as hydrochloric acid or sulfuric acid.[4] The resulting 2-ethyl-1H-imidazole-4,5-dicarboxylic acid is a valuable intermediate for further synthetic modifications.

Diagram 2: Hydrolysis of the Dinitrile

Role in Medicinal Chemistry

While specific biological activities of this compound have not been extensively reported, its structural analogs, particularly the corresponding dicarboxylic acids and their derivatives, are key intermediates in the synthesis of pharmaceuticals. For instance, the closely related 2-propyl-1H-imidazole-4,5-dicarboxylic acid is a precursor in the synthesis of Olmesartan, an angiotensin II receptor antagonist used to treat high blood pressure.[5] Given this precedent, this compound is a highly valuable starting material for the development of novel drug candidates. The imidazole core is a well-known pharmacophore, and the ethyl group at the 2-position, along with the versatile dinitrile handles at the 4 and 5-positions, allows for extensive structural modifications to optimize biological activity.[6][7][8]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis from readily available starting materials and its utility as a precursor to more complex molecules, particularly those with potential therapeutic applications, make it a compound of high interest to the research and drug development community. Further exploration of its chemical reactivity and biological properties is warranted to fully unlock its potential.

References

-

PubChem. 2-ethyl-1H-imidazole-4,5-dicarboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

LookChem. 1H-Imidazole-4,5-dicarbonitrile. Available from: [Link]

-

Frontiers in Pharmacology. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Available from: [Link]

-

Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Available from: [Link]

-

ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Available from: [Link]

-

Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]

-

Royal Society of Chemistry. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. Available from: [Link]

-

ResearchGate. Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). Available from: [Link]

-

National Center for Biotechnology Information. Three-Component Reaction of Diamines with Triethyl Orthoformate and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products. Available from: [Link]

-

National Center for Biotechnology Information. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Available from: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]

-

PubMed. Three-Component Reaction of Diamines with Triethyl Orthoformate and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products. Available from: [Link]

-

Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Available from: [Link]

-

MDPI. Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. Available from: [Link]

-

Der Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Available from: [Link]

-

National Center for Biotechnology Information. Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. Available from: [Link]

Sources

- 1. mlunias.com [mlunias.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-ethyl-1H-imidazole-4,5-dicarboxylic acid | C7H8N2O4 | CID 12224823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

molecular structure of 2-ethyl-1H-imidazole-4,5-dicarbonitrile

An In-depth Technical Guide to the Molecular Structure of 2-ethyl-1H-imidazole-4,5-dicarbonitrile

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and its role as a versatile building block for more complex molecular architectures. When substituted with dinitrile functionalities at the 4 and 5 positions, the resulting imidazole-4,5-dicarbonitrile core becomes a highly valuable intermediate for the synthesis of a wide array of heterocyclic compounds, including pharmaceuticals, agricultural chemicals, and functional materials.[1] The electron-withdrawing nature of the two cyano groups significantly influences the electronic properties and reactivity of the imidazole ring, opening up unique avenues for chemical transformations.

This technical guide provides a comprehensive examination of this compound, a specific derivative within this important class of compounds. While direct experimental data for this molecule is not extensively available in the public domain, this document will synthesize information from closely related analogues and computational predictions to offer a detailed understanding of its molecular structure, synthesis, and potential applications. This guide is intended for researchers, scientists, and drug development professionals who are interested in the chemistry and utility of substituted imidazoles.

Molecular Identity and Physicochemical Properties

This compound possesses a unique combination of a heterocyclic aromatic ring, an alkyl substituent, and two reactive nitrile groups. These features contribute to its specific physicochemical properties, which are summarized in the table below. The data presented are computationally derived and provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C7H6N4 | Inferred |

| IUPAC Name | This compound | Inferred |

| Molecular Weight | 146.15 g/mol | Inferred |

| Hydrogen Bond Donor Count | 1 | Inferred |

| Hydrogen Bond Acceptor Count | 4 | Inferred |

| Rotatable Bond Count | 1 | Inferred |

| Topological Polar Surface Area | 86.1 Ų | Inferred |

Synthesis of this compound

The synthesis of 2-alkyl-substituted imidazole-4,5-dicarbonitriles can be achieved through the condensation of an appropriate orthoester with diaminomaleonitrile (DAMN).[2] This method provides a direct and efficient route to the desired heterocyclic core. For the synthesis of the title compound, triethyl orthopropionate would serve as the source of the C2 carbon and the ethyl substituent.

Proposed Synthetic Workflow

The proposed synthesis of this compound is a one-pot reaction that involves the cyclization of diaminomaleonitrile with triethyl orthopropionate. The reaction is typically carried out at elevated temperatures, and the imidazole product precipitates from the reaction mixture upon cooling.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

The following is a representative, step-by-step procedure for the synthesis of this compound, adapted from general methods for the preparation of similar compounds.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diaminomaleonitrile (1.0 equivalent) and triethyl orthopropionate (1.2 equivalents).

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete (typically after several hours), cool the mixture to room temperature. The product is expected to precipitate from the reaction mixture.

-

Purification: Collect the solid product by vacuum filtration and wash with a cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent if necessary.

Molecular Structure and Spectroscopic Characterization

The is characterized by a planar imidazole ring, a feature that is common in related crystal structures such as 2-azido-1H-imidazole-4,5-dicarbonitrile.[3][4] The ethyl group at the C2 position and the two nitrile groups at the C4 and C5 positions are the key functional groups that determine the molecule's spectroscopic properties.

Caption: Labeled structure of this compound.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the nitrile and imidazole functionalities.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (imidazole) | 3100 - 3400 | Broad, Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C≡N Stretch (nitrile) | 2220 - 2260 | Strong |

| C=N Stretch (imidazole ring) | 1580 - 1650 | Medium |

| Imidazole Ring Vibrations | 1400 - 1500 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra will provide detailed information about the molecular structure.

¹H NMR (in DMSO-d₆):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | 12.0 - 14.0 | Broad Singlet | 1H |

| -CH₂- (ethyl) | 2.8 - 3.2 | Quartet | 2H |

| -CH₃ (ethyl) | 1.2 - 1.5 | Triplet | 3H |

¹³C NMR (in DMSO-d₆):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (imidazole) | 150 - 160 |

| C4, C5 (imidazole) | 115 - 125 |

| C≡N (nitrile) | 110 - 120 |

| -CH₂- (ethyl) | 20 - 30 |

| -CH₃ (ethyl) | 10 - 15 |

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 146. A prominent fragment would likely correspond to the loss of an ethyl group.

Reactivity and Potential Applications

The presence of two nitrile groups makes this compound a versatile precursor for a variety of chemical transformations. These nitrile groups can undergo hydrolysis to form the corresponding dicarboxylic acid, or they can participate in cycloaddition reactions to construct fused heterocyclic systems.

The applications of this compound are expected to be similar to those of its 2-butyl analogue, which is used as a building block in the synthesis of more complex heterocyclic compounds with potential biological activities, including antimicrobial and anticancer properties.[7] Furthermore, the dinitrile functionality makes it a candidate for use as a linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound and related compounds like imidazole-4,5-dicarbonitrile, this compound should be handled with care.[3][8] It is classified as an irritant and is harmful if swallowed.

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage: This compound should be handled in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

First-Aid Measures:

-

If inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen.

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If swallowed: Call a poison center or doctor if you feel unwell.[8]

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in organic synthesis, medicinal chemistry, and materials science. While direct experimental data is limited, this guide has provided a comprehensive overview of its molecular structure, a plausible synthetic route, predicted spectroscopic characteristics, and essential safety information based on data from closely related compounds. The unique combination of the imidazole core and the dinitrile functionalities makes it a promising substrate for further research and development.

References

Sources

- 1. jsrapharm.com [jsrapharm.com]

- 2. ajrconline.org [ajrconline.org]

- 3. fishersci.com [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Imidazole-4,5-Dicarbonitrile | Properties, Uses, Synthesis & Safety Data | China Manufacturer & Supplier [chemheterocycles.com]

An In-depth Technical Guide to the Spectral Characteristics of 2-ethyl-1H-imidazole-4,5-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the predicted spectral data for 2-ethyl-1H-imidazole-4,5-dicarbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of direct experimental spectra in publicly available databases, this guide synthesizes information from structurally related compounds to offer a robust predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document is intended to serve as a valuable resource for researchers in the identification, characterization, and application of this and similar imidazole derivatives.

Introduction: The Significance of Imidazole Derivatives

The imidazole ring is a cornerstone in the architecture of a vast array of biologically active molecules and functional materials. Its presence in natural products, pharmaceuticals, and advanced materials underscores its versatility and importance. The unique electronic properties of the imidazole nucleus, coupled with the diverse functionalities that can be introduced at its various positions, make it a privileged scaffold in drug discovery and a versatile building block in materials science.

This compound combines the imidazole core with an ethyl group at the 2-position and two nitrile functionalities at the 4 and 5-positions. The ethyl group can influence the steric and electronic properties of the molecule, potentially impacting its binding affinity to biological targets. The dinitrile substitution is particularly noteworthy, as nitrile groups are precursors to a wide range of other functional groups and can participate in various chemical transformations, making this compound a valuable synthetic intermediate.

Predicted Spectroscopic Data and Interpretation

Due to the current lack of publicly available experimental spectral data for this compound, this section provides a detailed prediction of its NMR, IR, and MS spectra. These predictions are based on the analysis of spectral data from structurally analogous compounds, including 2-ethyl-1H-imidazole, 2-methyl-1H-imidazole-4,5-dicarbonitrile, and other substituted imidazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are expected to exhibit characteristic signals corresponding to the ethyl group and the imidazole ring.

The proton NMR spectrum is anticipated to show signals for the N-H proton of the imidazole ring and the protons of the ethyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| N-H | 12.0 - 14.0 | Broad Singlet | - | The chemical shift of the N-H proton is highly dependent on the solvent and concentration. It is expected to be a broad signal due to quadrupole broadening and exchange. |

| -CH₂- | 2.8 - 3.2 | Quartet | ~7.5 | The methylene protons of the ethyl group are deshielded by the adjacent imidazole ring. They will appear as a quartet due to coupling with the methyl protons. |

| -CH₃ | 1.2 - 1.5 | Triplet | ~7.5 | The methyl protons of the ethyl group will appear as a triplet due to coupling with the methylene protons. |

These are predicted values and may vary depending on the solvent and experimental conditions.

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=N (C2) | 150 - 155 | The carbon at the 2-position of the imidazole ring, substituted with the ethyl group. |

| C4/C5 | 115 - 120 | The carbons at the 4 and 5-positions of the imidazole ring, bonded to the nitrile groups. These are expected to be in a similar chemical environment. |

| -CN | 110 - 115 | The carbons of the two nitrile groups. |

| -CH₂- | 20 - 25 | The methylene carbon of the ethyl group. |

| -CH₃ | 10 - 15 | The methyl carbon of the ethyl group. |

These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C≡N, and C=N bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3100 - 3300 | Medium, Broad | Characteristic of the N-H bond in the imidazole ring. The broadness is due to hydrogen bonding. |

| C-H Stretch (sp³) | 2850 - 3000 | Medium | Corresponding to the C-H bonds of the ethyl group. |

| C≡N Stretch | 2220 - 2260 | Strong | A strong and sharp absorption band characteristic of the nitrile functional groups. |

| C=N Stretch | 1600 - 1650 | Medium | Stretching vibration of the C=N bond within the imidazole ring. |

| C-N Stretch | 1250 - 1350 | Medium | Stretching vibration of the C-N bonds within the imidazole ring. |

These are predicted values and may vary depending on the experimental conditions (e.g., solid-state vs. solution).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Molecular Ion:

For this compound (C₇H₆N₄), the expected molecular weight is approximately 146.06 g/mol . In a high-resolution mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to this value.

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is expected to proceed through several pathways, primarily involving the loss of small, stable molecules or radicals.

Caption: Predicted major fragmentation pathways for this compound.

Proposed Synthetic Approach

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of similar imidazole derivatives. One common approach involves the condensation of an α-dicarbonyl compound with an aldehyde and ammonia or an ammonium salt.

Caption: Proposed synthetic pathway for this compound.

This one-pot synthesis is often efficient and can be carried out under relatively mild conditions. Purification of the final product would typically involve recrystallization or column chromatography.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive, albeit predictive, overview of the key spectral characteristics of this compound. The predicted NMR, IR, and MS data, along with the proposed synthetic route, offer a valuable starting point for researchers working with this compound.

It is imperative that future work focuses on the experimental validation of these predictions. The synthesis and thorough spectroscopic characterization of this compound will be crucial for confirming its structure and for enabling its exploration in various applications, from the development of novel therapeutic agents to the design of advanced functional materials. The availability of verified spectral data will undoubtedly accelerate research in these exciting fields.

References

While direct experimental data for the target compound is not available, the predictions in this guide are based on the general principles of spectroscopy and data from related compounds found in the following resources:

-

NIST Chemistry WebBook: A comprehensive source of chemical and physical data, including IR and mass spectra for various organic compounds. [Link]

-

PubChem: A public repository of information on chemical substances and their biological activities, often containing links to spectral data. [Link]

-

Spectral Database for Organic Compounds (SDBS): A free online database of spectral data for organic compounds, including NMR, IR, and MS. [Link]

-

Journal of Organic Chemistry: A leading peer-reviewed journal that publishes research on all aspects of organic chemistry, including the synthesis and characterization of new compounds. [Link]

-

Tetrahedron Letters: A prominent journal for the rapid publication of original research in organic chemistry. [Link]

synthesis of 2-substituted-1H-imidazole-4,5-dicarbonitriles

An In-depth Technical Guide to the Synthesis of 2-Substituted-1H-imidazole-4,5-dicarbonitriles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-substituted-1H-imidazole-4,5-dicarbonitrile scaffold is a privileged structure in medicinal chemistry and materials science. Its unique electronic properties and capacity for further functionalization make it a critical building block for developing novel therapeutics, functional materials, and chemical intermediates.[1] This guide provides a comprehensive overview of the primary synthetic methodologies for this heterocyclic core, with a focus on the underlying chemical principles, optimization strategies, and detailed experimental protocols. We will explore the prevalent synthetic routes, including the cornerstone condensation reaction with diaminomaleonitrile (DAMN), the impact of catalytic systems, and the application of modern techniques such as microwave-assisted synthesis to enhance efficiency and align with green chemistry principles.[2][3]

Introduction: The Significance of the Imidazole-4,5-dicarbonitrile Core

The imidazole ring is a fundamental motif in a vast array of biologically active molecules, including natural products and pharmaceuticals.[4][5] The addition of nitrile groups at the 4 and 5 positions dramatically influences the molecule's properties. These electron-withdrawing groups enhance the acidity of the N-H proton, modulate the electronic distribution within the aromatic ring, and serve as versatile synthetic handles for subsequent chemical transformations.

Compounds based on this core are explored for a range of applications, from antiviral agents to functional dyes and ligands in coordination chemistry.[1] The ability to readily introduce a wide variety of substituents at the 2-position allows for the systematic tuning of the molecule's steric and electronic profile, making it an attractive target for library synthesis in drug discovery campaigns.[6] The primary challenge and focus of this guide lie in the efficient and high-yield construction of this decorated imidazole system.

Core Synthetic Strategy: Condensation of Aldehydes with Diaminomaleonitrile (DAMN)

The most direct and widely employed method for synthesizing 2-substituted-1H-imidazole-4,5-dicarbonitriles is the condensation of an aldehyde with 2,3-diaminomaleonitrile (DAMN). This reaction provides a convergent and atom-economical pathway to the target scaffold.

Reaction Mechanism and Rationale

The reaction proceeds through a well-understood pathway involving initial Schiff base formation followed by intramolecular cyclization and subsequent aromatization.

dot

Caption: Generalized mechanism for imidazole-4,5-dicarbonitrile synthesis.

-

Schiff Base Formation: One of the nucleophilic amino groups of DAMN attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration results in the formation of an imine, or Schiff base, intermediate. The choice of catalyst is often critical here; a Lewis acid can coordinate to the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating this initial step.[7]

-

Intramolecular Cyclization: The second amino group of the DAMN moiety then acts as an intramolecular nucleophile, attacking the imine carbon to form a five-membered dihydroimidazole ring.

-

Aromatization: The final step is the oxidation of the dihydroimidazole intermediate to the stable aromatic imidazole ring. This step can occur via air oxidation, especially at elevated temperatures, or be promoted by an added oxidizing agent. This final, energetically favorable step drives the reaction to completion.

Catalysis and Reaction Conditions

The efficiency of the condensation reaction is highly dependent on the chosen catalyst and reaction conditions. A variety of systems have been successfully employed, each with distinct advantages.

| Method/Catalyst | Solvent | Conditions | Key Advantages | References |

| Lewis Acid Catalysis | ||||

| Ce(IV) Ammonium Nitrate (CAN) / Nitric Acid | Solvent-free | 120 °C, < 1 h | Rapid, high yield, solvent-free conditions. | [7][8] |

| Cupric Chloride (CuCl₂) | Not specified | Microwave, 300W | Cost-effective catalyst, rapid synthesis via microwave. | [9] |

| Green/Bio-Catalysis | ||||

| Lemon Juice | Ethanol | 50 °C | Inexpensive, biodegradable, non-toxic, and readily available catalyst. | [10][11][12] |

| Lemon Peel Powder (LPP) | Ethanol | 70 °C | Effective, biodegradable, and aligns with green chemistry principles. | [5] |

| Modern Energy Sources | ||||

| Microwave Irradiation | Solvent-free or various | Variable Power/Time | Dramatically reduced reaction times, often higher yields, uniform heating. | [2][3][13] |

Expertise & Causality:

-

Why Solvent-Free? Performing reactions without a solvent, as with the CAN/Nitric Acid system, offers significant green chemistry benefits.[7][8] It reduces chemical waste, simplifies product work-up (often involving a simple trituration or recrystallization), and can lead to higher effective reactant concentrations, accelerating the reaction.

-

Why Microwave-Assisted? Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat efficiently and uniformly.[3] This avoids localized overheating common with conventional oil baths and often allows access to higher temperatures and pressures safely, leading to dramatic rate enhancements. For the synthesis of imidazoles, this can reduce reaction times from hours to mere minutes.[14]

-

Why Bio-Catalysts? Catalysts like lemon juice, which is rich in citric acid, function as mild, natural acid catalysts.[10][11] Their use avoids the toxicity and disposal issues associated with heavy metal catalysts, making them an excellent choice for environmentally conscious process development.

Detailed Experimental Protocols

The following protocols are generalized procedures that serve as a validated starting point for synthesis. Researchers should optimize conditions based on the specific aldehyde substrate used.

Protocol 1: Lewis Acid-Catalyzed Solvent-Free Synthesis

This protocol is adapted from methodologies employing strong Lewis acid catalysts for efficient condensation.[7][8]

Materials:

-

Substituted Aldehyde (1.0 mmol)

-

2,3-Diaminomaleonitrile (DAMN) (1.0 mmol, 108 mg)

-

Cerium (IV) Ammonium Nitrate (CAN) (0.05 mmol, 27 mg)

-

Nitric Acid (70%, ~0.4 mmol)

-

Ethanol

-

Deionized Water

Procedure:

-

In a 10 mL round-bottom flask, combine the aldehyde (1.0 mmol), diaminomaleonitrile (1.0 mmol), and CAN (0.05 mmol).

-

Carefully add a catalytic amount of nitric acid (1-2 drops).

-

Place the flask in a preheated oil bath at 120 °C.

-

Stir the reaction mixture vigorously. The mixture may become a thick paste or melt.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of Hexane:Ethyl Acetate). The reaction is typically complete within 60 minutes.

-

Upon completion, cool the reaction vessel to room temperature.

-

Add 10 mL of cold water to the flask and stir for 15 minutes to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove any remaining catalyst and acid.

-

Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-substituted-1H-imidazole-4,5-dicarbonitrile.

dot

Caption: Standard workflow for synthesis and purification.

Protocol 2: Microwave-Assisted Green Synthesis

This protocol leverages the efficiency of microwave irradiation and an environmentally benign solvent system.[9][13]

Materials:

-

Substituted Aldehyde (1.0 mmol)

-

Benzil (as an alternative to DAMN for general imidazole synthesis context) (1.0 mmol)

-

Ammonium Acetate (2.5 mmol)

-

Cupric Chloride (CuCl₂·2H₂O) (0.1 mmol, 17 mg) (Example catalyst)

-

Ice-cold water

Note: For the target dicarbonitrile, DAMN would be used instead of benzil and ammonium acetate would provide the nitrogen atoms. The conditions are illustrative of a typical microwave-assisted setup.

Procedure:

-

In a specialized 10 mL microwave reaction vessel, add the aldehyde (1.0 mmol), DAMN (1.0 mmol), and a suitable catalyst (e.g., CuCl₂·2H₂O, 10 mol%).

-

Seal the vessel with a septum.

-

Place the vessel in the cavity of a scientific microwave reactor.

-

Irradiate the mixture at a constant power (e.g., 300 W) for short intervals (e.g., 3-5 minutes). It is crucial to monitor temperature and pressure to remain within safe operational limits.

-

Monitor the reaction between intervals using TLC. Total irradiation time is often less than 20 minutes.

-

Once the reaction is complete, cool the vessel to room temperature (automated in most reactors).

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from an appropriate solvent.

Conclusion and Future Outlook

The is well-established, with the condensation of aldehydes and diaminomaleonitrile remaining the most robust and versatile strategy. The field has evolved significantly with the introduction of new catalytic systems and energy sources that prioritize efficiency, safety, and environmental sustainability. Lewis acid catalysis in solvent-free conditions and microwave-assisted protocols offer powerful advantages for rapid synthesis and library generation.

Future research will likely focus on expanding the catalytic toolbox with more recyclable and highly efficient heterogeneous catalysts.[15][16] Furthermore, the application of flow chemistry for the continuous and scalable production of these important imidazole derivatives represents a promising frontier for both academic and industrial applications.

References

- Vertex AI Search. (n.d.). The Crucial Role of Imidazole-4,5-dicarbonitrile (DCI) in Modern Oligonucleotide Synthesis.

- ChemicalBook. (n.d.). 2-PHENYL-1H-IMIDAZOLE-4,5-DICARBONITRILE synthesis.

- BenchChem. (n.d.). 2-Amino-1H-imidazole-4,5-dicarboxylic Acid | Research Chemical.

- (n.d.). One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions.

- Zhang, T., & Liang-Z. (2013). MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. HETEROCYCLES, 87(7).

- Jiangsu Run'an Pharmaceutical Co. Ltd. (n.d.). What is Imidazole-4,5-dicarbonitrile Used for?.

- Zhang, Q. G., et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry.

- (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry.

- (1987). Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. Journal of Medicinal Chemistry, 30(8), 1482-9.

- (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.

- Bagwan, S. M., et al. (2023). A SIMPLE, EFFICIENT AND GREEN PROCEDURE FOR THE SYNTHESIS OF 2, 4, 5-TRISUBSTITUTED IMIDAZOLE DERIVATIVES USING NOVEL PEG-SOCl AS A CATALYST. International Journal of Pharmaceutical Sciences and Research, 14(1), 434-443.

- Semantic Scholar. (n.d.). Synthesis of substituted imidazole-4,5-dicarboxylic acids.

- (n.d.). Microwave-assisted solvent-free synthesis and luminescence properties of 2-substituted-4,5-di(2-furyl)-1H-imidazoles. ResearchGate.

- (n.d.). Synthesis of substituted imidazole-4,5-dicarboxylic acids | Request PDF. ResearchGate.

- (n.d.). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst.

- (n.d.). Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f,.... ResearchGate.

- (2012). A novel polymeric catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles. Journal of Chemical Sciences, 124(3), 717–722.

- (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.

- Khan, F. A. K., et al. (2022). Green chemistry approach for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives using lemon juice as a bio-catalyst. Journal of Innovations in Pharmaceutical and Biological Sciences, 9(4), 13-17.

- Satyanarayana, V. S. V., Rakshit, M., & Sivakumar, A. (n.d.). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities.

- (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry.

-

(2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][9][17]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. PubMed Central. Retrieved from

- (n.d.). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update.

- (n.d.). One-pot Synthesis of various 1,2,4,5-tetra substituted imidazole derivatives under ultrasound irradiation. ResearchGate.

- Khan, F. A. K., et al. (2022). Green chemistry approach for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives using lemon juice as a bio-catalyst. Journal of Innovations in Pharmaceutical and Biological Sciences.

- (n.d.). Green chemistry approach for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives using lemon juice as a bio-catalyst. ResearchGate.

- (n.d.). Catalytic Synthesis of 1,2,4,5‐Tetrasubstituted 1H‐Imidazole Derivatives: State of the Art.

- (2021). One-Pot Synthesis of 2,4,5-Triaryl-1H-imidazoles Using Glutamic Acid as Catalyst. Orbital - The Electronic Journal of Chemistry, 13(3).

- Safari, J., Gandomi-Ravandi, S., & Akbari, Z. (n.d.). Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. NIH.

- (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica.

- (n.d.). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. PMC - NIH.

- (n.d.). CID 158419821 | C10H4N8. PubChem - NIH.

- Oakwood Chemical. (n.d.). 2-Amino-1H-imidazole-4,5-dicarbonitrile.

Sources

- 1. jsrapharm.com [jsrapharm.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. benthamscience.com [benthamscience.com]

- 4. researchgate.net [researchgate.net]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. jipbs.com [jipbs.com]

- 11. jipbs.com [jipbs.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]

- 15. benchchem.com [benchchem.com]

- 16. ias.ac.in [ias.ac.in]

- 17. nbinno.com [nbinno.com]

The Strategic Utility of 2-Ethyl-1H-imidazole-4,5-dicarbonitrile in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the imidazole scaffold stands as a privileged structural motif, integral to a vast array of biologically active molecules and functional materials.[1][2] Its unique electronic properties and capacity for diverse chemical transformations make it a cornerstone in the synthetic chemist's toolbox. Within this important class of heterocycles, 2-ethyl-1H-imidazole-4,5-dicarbonitrile emerges as a particularly valuable and versatile building block. The presence of two nitrile functionalities on the imidazole core, coupled with an ethyl group at the 2-position, offers a unique combination of reactivity and structural features, paving the way for the efficient construction of complex molecular architectures.

This technical guide provides a comprehensive overview of the synthesis, characterization, and strategic applications of this compound in organic synthesis. It is designed to serve as a practical resource for researchers and professionals engaged in drug discovery, process development, and the creation of novel organic materials.

Core Synthesis and Characterization

The primary and most efficient route to this compound involves the condensation of diaminomaleonitrile with an appropriate orthoester.[3] This method provides a direct and high-yielding pathway to the desired imidazole core.

Synthetic Workflow: From Precursors to the Target Molecule

The synthesis can be conceptually broken down into a single key step: the cyclization and concurrent installation of the ethyl group at the C2 position.

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous imidazole-4,5-dicarbonitriles.[3]

Materials:

-

Diaminomaleonitrile

-

Triethyl orthopropionate

-

High-boiling point solvent (e.g., N,N-dimethylformamide or 1,4-dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile in the chosen solvent under an inert atmosphere.

-

Reagent Addition: Add an excess of triethyl orthopropionate to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

Characterization Data

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the ethyl group protons (a triplet and a quartet), and a broad singlet for the N-H proton of the imidazole ring. |

| ¹³C NMR | Resonances for the two nitrile carbons, the carbons of the imidazole ring, and the carbons of the ethyl group.[4][5][6] |

| FT-IR | A strong absorption band characteristic of the C≡N stretching vibration, as well as bands corresponding to N-H and C-H stretching. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₇H₆N₄, MW: 146.15 g/mol ). |

Applications in Organic Synthesis: A Gateway to Complex Molecules

The strategic placement of the dinitrile and ethyl functionalities makes this compound a highly valuable precursor for a range of complex organic molecules, particularly in the realm of pharmaceuticals.

A Key Intermediate in the Synthesis of Angiotensin II Receptor Blockers

One of the most significant applications of this building block is its role in the synthesis of the antihypertensive drug, Olmesartan medoxomil.[7][8][9] The imidazole core of Olmesartan is constructed from a 2-substituted imidazole-4,5-dicarboxylic acid derivative, which is directly obtained from the hydrolysis of the corresponding dicarbonitrile.[3]

Caption: Synthetic sequence from this compound to a key intermediate for Olmesartan.

-

Hydrolysis of the Nitrile Groups: The twin nitrile groups are readily hydrolyzed under acidic conditions to the corresponding dicarboxylic acid.[3] This transformation is a robust and high-yielding reaction, providing clean access to the diacid derivative. The choice of strong acid, such as hydrochloric acid, ensures complete conversion.

-

Esterification: The resulting dicarboxylic acid can be esterified using standard methods, such as Fischer esterification, to yield the corresponding diethyl ester.[3] This step is crucial for modifying the reactivity of the carboxyl groups for subsequent transformations.

-

Grignard Reaction: The diethyl ester serves as the substrate for a Grignard reaction, which is a key step in the construction of the side chain of Olmesartan.[8] This reaction highlights the utility of the imidazole-4,5-dicarboxylate scaffold in complex molecule synthesis.

Precursor for Fused Heterocyclic Systems

The dinitrile functionality of this compound also serves as a versatile handle for the construction of fused heterocyclic systems. The two adjacent nitrile groups can participate in cycloaddition and condensation reactions with various reagents to form fused pyrimidines, pyridines, and other important heterocyclic scaffolds.[1] These fused systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[2]

Conclusion: A Building Block of Strategic Importance

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the unique reactivity of its dinitrile and ethyl functionalities provide a powerful platform for the construction of complex and medicinally relevant molecules. As demonstrated by its crucial role in the synthesis of the blockbuster drug Olmesartan medoxomil, this imidazole derivative offers a reliable and efficient entry point to important pharmaceutical targets. For researchers and professionals in drug discovery and development, a thorough understanding of the chemistry and synthetic potential of this compound is essential for the design and execution of innovative and efficient synthetic strategies.

References

[7] Improved Process For The Preparation Olmesartan Medoxomil And Intermediates Thereof. (URL not available) [8] Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan - JOCPR. (URL not available) [1] Synthesis of Fused Imidazoles and Pyrimidinones from 2‐Aminoazines - ResearchGate. (URL not available) [9] A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - NIH. (URL not available) [3] Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)] - Asian Journal of Research in Chemistry. (URL not available) [2] Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC - PubMed Central. (URL not available) [4] H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (URL not available) [10] Synthesis of related substances of olmesartan medoxomil, anti- hypertensive drug# - Semantic Scholar. (URL not available) [11] Nonpeptide angiotensin II antagonists derived from 1H-pyrazole-5-carboxylates and 4-aryl ... - PubMed. (URL not available) [12] An In-depth Technical Guide to the Synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid - Benchchem. (URL not available) [13] Discovery of a new generation of angiotensin receptor blocking drugs: Receptor mechanisms and in silico binding to enzymes relevant to SARS-CoV-2 - PubMed. (URL not available) [14] Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC - PubMed Central. (URL not available) [5] 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a) - The Royal Society of Chemistry. (URL not available) [15] 1-(2-Cyanoethyl)-1H-imidazole-4,5-dicarbonitrile - PMC - NIH. (URL not available) [6] 5 Combination of 1H and 13C NMR Spectroscopy. (URL not available)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajrconline.org [ajrconline.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. "Improved Process For The Preparation Olmesartan Medoxomil And [quickcompany.in]

- 8. jocpr.com [jocpr.com]

- 9. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Nonpeptide angiotensin II antagonists derived from 1H-pyrazole-5-carboxylates and 4-aryl-1H-imidazole-5-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Discovery of a new generation of angiotensin receptor blocking drugs: Receptor mechanisms and in silico binding to enzymes relevant to SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1-(2-Cyanoethyl)-1H-imidazole-4,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Medicinal Chemistry Applications of 2-Ethyl-1H-imidazole-4,5-dicarbonitrile: A Versatile Scaffold for Modern Drug Discovery

Abstract: The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous marketed drugs and biologically active compounds.[1][2][3] This technical guide focuses on a specific, highly functionalized derivative: 2-ethyl-1H-imidazole-4,5-dicarbonitrile. While direct therapeutic applications of this exact molecule are not extensively documented, its true value lies in its role as a versatile synthetic intermediate. The dinitrile functional groups serve as reactive handles for elaboration into a diverse array of pharmacologically relevant structures, including dicarboxylic acids, esters, and dicarboxamides. This guide synthesizes data from analogous structures to map the potential therapeutic pathways for which this scaffold is preeminently suited. We will explore its synthesis, key chemical transformations, and project its potential applications in oncology, cardiovascular disease, and central nervous system (CNS) disorders, providing detailed experimental protocols for its synthesis and biological evaluation.

The Imidazole Nucleus: A Privileged Scaffold in Drug Discovery

The imidazole ring is a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms.[4] Its unique electronic properties are central to its success in medicinal chemistry. The ring system is aromatic, with a stable sextet of π electrons.[5] One nitrogen atom is basic (a pyridine-like sp² nitrogen), readily protonated to form imidazolium salts, while the other is non-basic (a pyrrole-like nitrogen) unless the first is protonated.[5] This duality allows the imidazole core to act as a proton donor, proton acceptor, and a coordinating ligand for metal ions in enzymes, making it a highly effective pharmacophore for interacting with biological targets.[2]

The therapeutic landscape is rich with imidazole-containing drugs, including the anti-cancer agent dacarbazine, the antifungal ketoconazole, the antihypertensive losartan, and the proton-pump inhibitor omeprazole, underscoring the scaffold's versatility and acceptance in drug design.[2][6][7]

Synthesis and Reactivity of this compound

The primary utility of this compound is as a foundational building block. Its synthesis is accessible and provides a platform for extensive chemical diversification.

Synthetic Pathway

A robust method for synthesizing 2-substituted imidazole-4,5-dicarbonitriles involves the condensation of an orthoester with diaminomaleonitrile (DAMN).[8] For the target compound, triethyl orthopropionate serves as the source of the 2-ethyl group. The reaction proceeds by heating the reagents, often in the presence of an acid catalyst, to drive the cyclization and dehydration.

Caption: Synthetic workflow from starting materials to bioactive candidates.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for similar 2-substituted imidazole-4,5-dicarbonitriles.[5][8]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diaminomaleonitrile (1.0 eq) and triethyl orthopropionate (1.2 eq).

-

Catalysis: Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid (0.05 eq).

-

Reaction: Heat the mixture to 120-130 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup: Allow the reaction mixture to cool to room temperature. The resulting solid can be triturated with a non-polar solvent like hexanes to remove unreacted orthoester.

-

Purification: The crude product is collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity: The Dinitrile as a Versatile Handle

The true potential of the title compound stems from the reactivity of the nitrile groups. These groups are ideal precursors for other functionalities:

-

Hydrolysis: The dinitrile can be readily hydrolyzed under acidic or basic conditions to yield 2-ethyl-1H-imidazole-4,5-dicarboxylic acid .[8] This dicarboxylic acid is a key intermediate for many of the applications discussed below.

-

Conversion to Amides: The dicarboxylic acid can be activated (e.g., with thionyl chloride or a carbodiimide) and reacted with a wide range of amines to form a library of N,N'-disubstituted imidazole-4,5-dicarboxamides.

-

Esterification: Reaction of the dicarboxylic acid with alcohols under acidic conditions provides the corresponding diesters.

Potential Therapeutic Applications: From Dinitrile to Drug Candidate

By examining related imidazole structures, we can project high-potential therapeutic applications for derivatives of this compound.

Anticancer Agents: Kinase Inhibitors

The imidazole-4,5-dicarboxamide scaffold has been identified as a promising core for anticancer agents.[9] The design of these molecules is often based on mimicking the purine structure of adenosine triphosphate (ATP), allowing them to act as competitive inhibitors in the ATP-binding pocket of kinases, which are critical regulators of cell cycle progression and are often dysregulated in cancer.[9]

Rationale: A study on N,N'-disubstituted imidazole-4,5-dicarboxamides demonstrated antiproliferative activity against HL-60 leukemia cells, with a proposed mechanism involving the inhibition of cyclin-dependent kinase 2 (CDK2).[9] The dicarboxamide structure is believed to form key hydrogen bonding interactions within the kinase's active site.[9] By synthesizing a library of dicarboxamides from 2-ethyl-1H-imidazole-4,5-dicarboxylic acid, novel CDK inhibitors could be developed.

Caption: Proposed inhibition of the CDK2 pathway by imidazole derivatives.

Hypothetical Structure-Activity Relationship (SAR) Data: Based on published data for similar scaffolds, a library of derivatives could be evaluated to establish SAR.[9]

| Compound ID | R Group (on Amide) | CDK2 IC₅₀ (µM) | Antiproliferative IC₅₀ (µM) |

| Hypo-01 | Cyclopropyl | 15.2 | 25.0 |

| Hypo-02 | Phenyl | 5.8 | 10.1 |

| Hypo-03 | 4-Chlorophenyl | 1.2 | 2.5 |

| Hypo-04 | 3-Pyridyl | 3.5 | 7.8 |

Cardiovascular Agents: Renin-Angiotensin System Modulators

Derivatives of the homologous 2-butyl-1H-imidazole-4,5-dicarboxylic acid have been extensively investigated as modulators of the Renin-Angiotensin System (RAS), a critical pathway in blood pressure regulation.[10] These compounds have shown potent activity as Angiotensin II receptor antagonists.[10]

Rationale: The 2-alkyl-imidazole-4,5-dicarboxylic acid core serves as a bioisostere for key functionalities in established antihypertensive drugs. The ethyl group at the 2-position, combined with appropriate functionalization of the carboxylic acid groups (for instance, conversion to a tetrazole-biphenyl moiety), could yield potent and selective Angiotensin II Type 1 (AT₁) receptor blockers. These blockers prevent the vasoconstrictive and aldosterone-secreting effects of Angiotensin II, leading to a reduction in blood pressure.

Caption: Blockade of the Renin-Angiotensin System by a potential AT1 antagonist.

Central Nervous System (CNS) Agents: Glutamate Receptor Antagonists

Derivatives of 1H-imidazole-4,5-dicarboxylic acid have been investigated as novel antagonists of glutamate receptors, specifically the NMDA receptor complex.[11]

Rationale: Glutamate is the primary excitatory neurotransmitter in the CNS, and its overstimulation (excitotoxicity) is implicated in neurodegenerative diseases and epilepsy. Compounds that can modulate glutamatergic transmission have significant therapeutic potential. Studies have reported that imidazole-4,5-dicarboxylic acid derivatives exhibit anticonvulsant and potential antiparkinsonian activity in animal models.[11] The 2-ethyl derivative provides a lipophilic anchor that can be used to fine-tune properties like blood-brain barrier penetration and receptor subtype selectivity, making it an attractive starting point for novel CNS drug discovery programs.